molecular formula C22H18ClN5S B2529217 1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea CAS No. 327979-94-2

1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea

Cat. No. B2529217
CAS RN: 327979-94-2
M. Wt: 419.93
InChI Key: RBSBYPSIGBBBST-UHFFFAOYSA-N
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Description

The compound 1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea is a derivative of quinazolinone, a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities. The presence of a thiourea moiety suggests potential for interactions with various biological targets, and the chloro-phenyl group attached to the quinazolinone core could imply enhanced activity or specificity.

Synthesis Analysis

The synthesis of related quinazolinone derivatives has been explored in various studies. For instance, the synthesis of 7-chloro-3-(substituted benzylidene/phenyl ethylidene amino)-2-phenylquinazolin-4(3H)-ones involves the formation of key intermediates followed by condensation reactions . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of thiourea in reactions with quinazolinone derivatives under acidic conditions .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The substitution of various groups at different positions on the quinazolinone core can significantly alter the compound's properties and biological activity. The presence of a benzyl group and a thiourea linkage in the compound of interest suggests a complex molecular structure with potential for diverse chemical reactivity and biological interactions.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including the formation of C–C and C–N bonds in water, as demonstrated in the synthesis of related compounds . The reactivity of thiourea with quinones has been shown to lead to the formation of thiazoles and benzoxathiol-ones, indicating that thiourea is a versatile reactant that can engage in multiple reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of a chloro substituent and a thiourea group is likely to affect the compound's solubility, stability, and reactivity. The use of water as a solvent in the synthesis of related compounds suggests that these derivatives can exhibit solubility in polar solvents . The antibacterial and antitubercular activities of similar compounds also indicate that the compound may possess significant biological properties .

Scientific Research Applications

Synthesis Methods and Chemical Reactions

One-Pot Quinazolin-4-yl-thiourea Synthesis : The compound is synthesized via intramolecular cycloaddition reactions, starting from N-(2-cyanophenyl)benzimidoyl isothiocyanate reacting with primary amines. This method provides a straightforward approach to producing 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas, confirmed by various spectroscopic techniques (Fathalla et al., 2001).

Synthesis of Methyl 2-(3-(2-phenylquinazolin-4-yl)thioureido)alkanoates : This involves a novel three-step sequential reaction, demonstrating the compound's role in forming structures bearing an amino acid ester residue, further explored for chemoselective reactions (Fathalla & Pazdera, 2007).

Potential Biological Activities

Antimicrobial Activities : Compounds derived from 1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea show promise in antimicrobial efficacy. For instance, derivatives synthesized from 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline exhibited significant antimicrobial properties, pointing to potential applications in developing new antimicrobial agents (Abdel-Mohsen, 2003).

Anticancer Properties : The synthesis and characterization of new quinazolines, including derivatives of this compound, have been explored for potential antimicrobial and anticancer agents. These studies reveal that some synthesized compounds exhibit promising antibacterial, antifungal, and anticancer activities, highlighting their potential in cancer therapy (Desai et al., 2007).

Cytotoxicity and Antitumor Activity : Research has also focused on the cytotoxicity and antitumor activity of benzothiazole derivatives synthesized from thioureas. These studies indicate that certain compounds, particularly those containing phenolic segments, demonstrate significant cytotoxic effects against various cancer cell lines, suggesting their utility in developing new anticancer therapies (Eshghi et al., 2019).

properties

IUPAC Name

1-benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5S/c23-17-11-12-19-18(13-17)20(16-9-5-2-6-10-16)26-21(25-19)27-28-22(29)24-14-15-7-3-1-4-8-15/h1-13H,14H2,(H2,24,28,29)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSBYPSIGBBBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NNC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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